molecular formula C19H22N2O4S B14960116 2-ethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

2-ethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B14960116
M. Wt: 374.5 g/mol
InChI Key: UWSVQCQIPBRLRJ-UHFFFAOYSA-N
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Description

2-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a synthetic organic compound that features a benzamide core structure with ethoxy and pyrrolidine-1-sulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoic acid derivative with an amine under dehydrating conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Pyrrolidine-1-Sulfonyl Group: This step involves the sulfonylation of a pyrrolidine derivative, which can be achieved using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

2-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.

    Benzamide Derivatives: Compounds like N-(4-aminophenyl)benzamide and N-(4-methoxyphenyl)benzamide have similar core structures but different substituents.

Uniqueness

2-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to its specific combination of ethoxy and pyrrolidine-1-sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

2-ethoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C19H22N2O4S/c1-2-25-18-8-4-3-7-17(18)19(22)20-15-9-11-16(12-10-15)26(23,24)21-13-5-6-14-21/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,20,22)

InChI Key

UWSVQCQIPBRLRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Origin of Product

United States

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